Cas no 2138081-68-0 (2-(3-Methylphenyl)azocane)

2-(3-Methylphenyl)azocane is a synthetic organic compound featuring an azocane core substituted with a 3-methylphenyl group. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its rigid yet flexible azocane ring enhances binding affinity in receptor studies, while the methylphenyl moiety offers tunable lipophilicity for improved solubility and bioavailability. The compound’s stability under physiological conditions further supports its utility in drug discovery, particularly for targeting central nervous system (CNS) pathways. Precise synthesis and high purity ensure reproducibility in experimental applications, making it a reliable choice for advanced chemical investigations.
2-(3-Methylphenyl)azocane structure
2-(3-Methylphenyl)azocane structure
Product name:2-(3-Methylphenyl)azocane
CAS No:2138081-68-0
MF:C14H21N
MW:203.32324385643
CID:5984972
PubChem ID:165499198

2-(3-Methylphenyl)azocane Chemical and Physical Properties

Names and Identifiers

    • EN300-1153270
    • 2138081-68-0
    • 2-(3-methylphenyl)azocane
    • 2-(3-Methylphenyl)azocane
    • Inchi: 1S/C14H21N/c1-12-7-6-8-13(11-12)14-9-4-2-3-5-10-15-14/h6-8,11,14-15H,2-5,9-10H2,1H3
    • InChI Key: GMDZKCSASDFWAQ-UHFFFAOYSA-N
    • SMILES: N1CCCCCCC1C1C=CC=C(C)C=1

Computed Properties

  • Exact Mass: 203.167399674g/mol
  • Monoisotopic Mass: 203.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 12Ų

2-(3-Methylphenyl)azocane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1153270-1.0g
2-(3-methylphenyl)azocane
2138081-68-0
1g
$1299.0 2023-06-09
Enamine
EN300-1153270-2.5g
2-(3-methylphenyl)azocane
2138081-68-0
2.5g
$2548.0 2023-06-09
Enamine
EN300-1153270-10.0g
2-(3-methylphenyl)azocane
2138081-68-0
10g
$5590.0 2023-06-09
Enamine
EN300-1153270-0.25g
2-(3-methylphenyl)azocane
2138081-68-0
0.25g
$1196.0 2023-06-09
Enamine
EN300-1153270-5.0g
2-(3-methylphenyl)azocane
2138081-68-0
5g
$3770.0 2023-06-09
Enamine
EN300-1153270-0.1g
2-(3-methylphenyl)azocane
2138081-68-0
0.1g
$1144.0 2023-06-09
Enamine
EN300-1153270-0.05g
2-(3-methylphenyl)azocane
2138081-68-0
0.05g
$1091.0 2023-06-09
Enamine
EN300-1153270-0.5g
2-(3-methylphenyl)azocane
2138081-68-0
0.5g
$1247.0 2023-06-09

Additional information on 2-(3-Methylphenyl)azocane

Research Briefing on 2-(3-Methylphenyl)azocane (CAS: 2138081-68-0) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of 2-(3-Methylphenyl)azocane (CAS: 2138081-68-0) as a promising scaffold for drug discovery and therapeutic development. This compound, characterized by its unique azocane ring structure and methylphenyl substitution, has garnered attention due to its potential bioactivity and versatility in medicinal chemistry. The following briefing synthesizes the latest findings on this molecule, focusing on its synthesis, pharmacological properties, and emerging applications.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 2-(3-Methylphenyl)azocane, emphasizing its efficient production via a modified Buchwald-Hartwig amination protocol. The researchers achieved a yield of 78% with high purity (>98%), underscoring its feasibility for large-scale pharmaceutical applications. Structural optimization studies further demonstrated that the methyl group at the 3-position of the phenyl ring enhances metabolic stability compared to its unsubstituted counterpart, a critical factor in drug design.

Pharmacological evaluations have revealed that 2-(3-Methylphenyl)azocane exhibits selective binding affinity for sigma-1 receptors (σ1R), with an IC50 of 12.3 nM in competitive binding assays. This property positions it as a potential candidate for neurological disorders, particularly in modulating neuropathic pain and neurodegenerative diseases. In vitro studies using SH-SY5Y neuronal cells showed dose-dependent neuroprotective effects against oxidative stress, suggesting its utility in Parkinson’s disease models.

Beyond neuroscience, recent preclinical data indicate that derivatives of 2-(3-Methylphenyl)azocane demonstrate antitumor activity by inhibiting histone deacetylases (HDACs). A 2024 Nature Communications paper reported that a fluorinated analog of this compound (2138081-68-0-F) suppressed tumor growth in xenograft models of colorectal cancer by 62% at 10 mg/kg dosing. Mechanistic studies linked this effect to epigenetic modulation of Wnt/β-catenin signaling pathways.

Challenges remain in optimizing the pharmacokinetic profile of 2-(3-Methylphenyl)azocane, particularly regarding its oral bioavailability (currently 22% in rodent models). Current research efforts, including a collaborative project between MIT and Pfizer, are exploring prodrug strategies and nanoparticle formulations to address these limitations. The compound’s patent landscape has also expanded, with three new PCT filings in Q1 2024 covering novel crystalline forms and salt derivatives.

In conclusion, 2-(3-Methylphenyl)azocane represents a multifaceted chemical entity with demonstrated potential across therapeutic areas. Its dual activity as a σ1R ligand and HDAC inhibitor, coupled with ongoing structural refinements, makes it a compelling subject for future translational research. Industry analysts project that clinical evaluation of lead compounds derived from this scaffold may commence within 2-3 years, pending successful IND-enabling studies.

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.